Glycocholic acid-PEG10-iodoacetamide
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Overview
Description
Glycocholic acid-PEG10-iodoacetamide is a compound that serves as a polyethylene glycol-based PROTAC linker. PROTACs (Proteolysis Targeting Chimeras) are molecules designed to degrade specific proteins by exploiting the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising approach for targeted therapy drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycocholic acid-PEG10-iodoacetamide involves the conjugation of glycocholic acid with a polyethylene glycol (PEG) chain and an iodoacetamide group. The process typically includes the following steps:
Activation of Glycocholic Acid: Glycocholic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
PEGylation: The activated glycocholic acid is then reacted with a PEG chain, forming a glycocholic acid-PEG intermediate.
Iodoacetamide Conjugation: The PEGylated intermediate is further reacted with iodoacetamide under mild conditions to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycocholic acid-PEG10-iodoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetamide group can participate in nucleophilic substitution reactions.
Conjugation Reactions: The PEG chain allows for conjugation with other molecules, enhancing solubility and stability.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols and amines, which react with the iodoacetamide group under mild conditions.
Conjugation: Reagents such as N-hydroxysuccinimide (NHS) esters are used for PEGylation reactions
Major Products
The major products formed from these reactions include various PROTAC molecules, which are designed to target and degrade specific proteins within cells .
Scientific Research Applications
Glycocholic acid-PEG10-iodoacetamide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein function and regulation.
Medicine: Investigated for potential therapeutic applications in cancer and other diseases by targeting disease-causing proteins.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Glycocholic acid-PEG10-iodoacetamide functions as a linker in PROTAC molecules. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Glycocholic acid-PEG4-iodoacetamide: A shorter PEG chain variant.
Glycocholic acid-PEG8-iodoacetamide: An intermediate PEG chain variant.
Uniqueness
Glycocholic acid-PEG10-iodoacetamide is unique due to its specific PEG chain length, which provides an optimal balance between solubility, stability, and flexibility for PROTAC synthesis. This makes it particularly effective in targeting and degrading specific proteins .
Properties
Molecular Formula |
C48H86IN3O15 |
---|---|
Molecular Weight |
1072.1 g/mol |
IUPAC Name |
(4R)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C48H86IN3O15/c1-35(38-5-6-39-46-40(32-42(55)48(38,39)3)47(2)9-8-37(53)30-36(47)31-41(46)54)4-7-43(56)52-34-45(58)51-11-13-60-15-17-62-19-21-64-23-25-66-27-29-67-28-26-65-24-22-63-20-18-61-16-14-59-12-10-50-44(57)33-49/h35-42,46,53-55H,4-34H2,1-3H3,(H,50,57)(H,51,58)(H,52,56)/t35-,36+,37-,38-,39+,40+,41-,42+,46+,47+,48-/m1/s1 |
InChI Key |
LQZVLUOGTZYZJF-RICPBHELSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
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